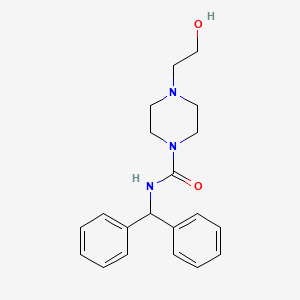

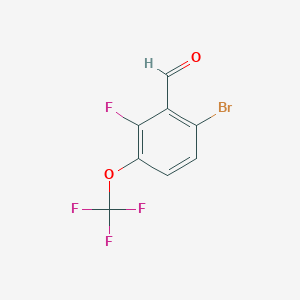

![molecular formula C15H13NO3 B2449648 2-(3-羟基丙基)-1H-苯并[de]异喹啉-1,3(2H)-二酮 CAS No. 6914-97-2](/img/structure/B2449648.png)

2-(3-羟基丙基)-1H-苯并[de]异喹啉-1,3(2H)-二酮

描述

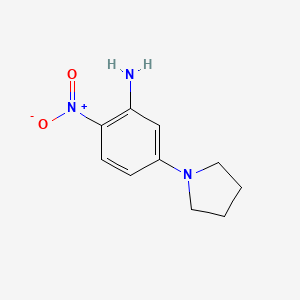

“2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a chemical compound . It has been evaluated as an antitumor agent . Its molecular formula is C15H13NO3 .

Synthesis Analysis

The synthesis of isoquinoline-1,3(2H,4H)-dione compounds has attracted extensive attention from synthetic chemists . They aim to find simple, mild, green, and efficient synthetic methods . A series of ten N-(hydroxyalkyl) naphthalimides, including “2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione”, were prepared following an established procedure .Molecular Structure Analysis

The molecular structure of “2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is represented by the molecular formula C15H13NO3 .Chemical Reactions Analysis

The compound has shown significant cytotoxicity in 8 out of 13 cell lines employed . It induced cell cycle arrest and apoptosis . It also significantly inhibited DNA and RNA synthesis in S-180 .Physical And Chemical Properties Analysis

The average mass of the compound is 255.269 Da and the mono-isotopic mass is 255.089539 Da .科学研究应用

- Isoquinoline derivatives have shown promise as potential anticancer agents. Researchers investigate their ability to inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell signaling pathways .

- Isoquinolines have been studied for their neuroprotective properties. They may help prevent neurodegenerative diseases by modulating neurotransmitter systems, reducing oxidative stress, and promoting neuronal survival .

- Isoquinolines often exhibit anti-inflammatory effects. Researchers explore their potential in managing inflammatory conditions, such as arthritis, by inhibiting pro-inflammatory cytokines and enzymes .

- Isoquinolines have demonstrated antimicrobial activity against bacteria, fungi, and parasites. Investigating this derivative’s effectiveness against specific pathogens could lead to novel antimicrobial agents .

- Isoquinolines may act as analgesics by modulating pain perception pathways. Researchers study their potential to alleviate pain and improve quality of life for patients .

- Isoquinolines can influence neurotransmitter systems in the brain. Researchers explore their psychopharmacological effects, including potential antidepressant, anxiolytic, or cognition-enhancing properties .

Anticancer Properties

Neuroprotective Effects

Anti-Inflammatory Activity

Antimicrobial Applications

Analgesic and Antinociceptive Effects

Psychopharmacological Investigations

作用机制

未来方向

Isoquinoline-1,3(2H,4H)-dione compounds have attracted extensive attention from synthetic chemists . They aim to find simple, mild, green, and efficient synthetic methods . This suggests that there is ongoing research in this area, and future directions may include the development of new synthetic methods and further exploration of the compound’s potential uses.

属性

IUPAC Name |

2-(3-hydroxypropyl)benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-9-3-8-16-14(18)11-6-1-4-10-5-2-7-12(13(10)11)15(16)19/h1-2,4-7,17H,3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOPSCVGIXLTNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(cyclopropylcarbonyl)amino]-N-(4-methylcyclohexyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2449569.png)

![2-Chloro-N-[1-(hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]acetamide](/img/structure/B2449574.png)

![2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-2-propanol](/img/structure/B2449581.png)

![2-(4-chlorophenoxy)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2449583.png)

![3-(1-(Benzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2449588.png)